Mutagenicity Comparison in E. coli
In a site-specific mutagenesis assay using single-stranded M13 vectors transfected into SOS–, AlkB-deficient E. coli, N1-methyl-2'-deoxyadenosine (m1A) exhibited a mutagenicity of only 1%. This is markedly lower than the 30% mutagenicity observed for 3-methyldeoxycytidine (m3C) and 3-ethyldeoxycytidine (e3C), and the 60–80% observed for 1-methyldeoxyguanosine (m1G) and 3-methyldeoxythymidine (m3T) under identical conditions [1]. In SOS+ cells, m1A mutagenicity remained low, whereas m3C/e3C rose to 70% [1]. This low miscoding potential, combined with its strong replication blocking capacity, defines its unique genotoxic profile.
| Evidence Dimension | Mutagenicity (% of progeny containing mutation at lesion site) |
|---|---|
| Target Compound Data | 1% (N1-methyl-2'-deoxyadenosine) |
| Comparator Or Baseline | 3-methyldeoxycytidine: 30%; 1-methyldeoxyguanosine: 80%; 3-methyldeoxythymidine: 60% |
| Quantified Difference | N1-methyl-2'-deoxyadenosine is 30- to 80-fold less mutagenic than other common alkylated bases in AlkB-deficient cells. |
| Conditions | SOS–, AlkB-deficient E. coli; single-stranded M13 vector containing a single lesion |
Why This Matters
This quantitative differentiation defines the compound's specific utility in studies of replication blockage versus miscoding, enabling precise selection for experiments focused on cytotoxic lesions rather than highly mutagenic ones.
- [1] Delaney JC, Essigmann JM. Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli. Proc Natl Acad Sci U S A. 2004;101(39):14051-14056. doi:10.1073/pnas.0403489101. View Source
